1-Oxaspiro[3.5]nonan-7-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-oxaspiro[3.5]nonan-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c9-7-1-3-8(4-2-7)5-6-10-8/h7,9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOBSKGLTXGRTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1O)CCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Structural Analysis and Conformational Studies of 1 Oxaspiro 3.5 Nonan 7 Ol
Advanced Spectroscopic Methodologies for Elucidating Stereochemistry and Regiochemistry
Spectroscopic methods are fundamental in determining the precise arrangement of atoms and functional groups in 1-Oxaspiro[3.5]nonan-7-ol. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide critical insights into the molecule's connectivity, stereochemistry, and the chemical environment of its constituent atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Configuration and Conformation Determination
NMR spectroscopy is a powerful tool for establishing the configuration and preferred conformation of this compound. Both ¹H and ¹³C NMR spectra offer a wealth of structural information.
In ¹H NMR, the chemical shifts of the protons on the cyclohexane (B81311) ring are particularly informative. The proton attached to the carbon bearing the hydroxyl group (C7) typically appears as a multiplet, with its chemical shift and coupling constants being highly dependent on its axial or equatorial orientation. The protons of the oxetane (B1205548) ring exhibit characteristic signals, often in the range of 4.0-5.0 ppm. Two-dimensional NMR techniques, such as COSY and HSQC, are essential for unambiguously assigning proton and carbon signals, respectively. Furthermore, Nuclear Overhauser Effect (NOE) experiments can be used to establish through-space proximities between protons, which is crucial for determining the relative stereochemistry of the hydroxyl group and the conformation of the six-membered ring.
¹³C NMR spectroscopy provides information on the carbon skeleton. The spiro carbon atom (C4) is a key diagnostic signal, typically appearing in a unique region of the spectrum. The chemical shift of the C7 carbon is influenced by the hydroxyl group, while the shifts of the oxetane carbons confirm the presence of the four-membered ether ring.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for 1-Oxaspiro[3.5]nonane Derivatives
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Oxetane Protons | 4.0 - 4.8 | 70 - 85 |
| Cyclohexane Protons (non-hydroxyl) | 1.2 - 2.2 | 20 - 40 |
| C7-H (hydroxyl-bearing) | 3.5 - 4.0 | 65 - 75 |
Note: These are representative values and can vary based on solvent and specific stereoisomer.
Infrared (IR) Spectroscopy for Functional Group and Strain Analysis
Infrared (IR) spectroscopy is primarily used to identify functional groups and to probe the strain within the cyclic system. The most prominent feature in the IR spectrum of this compound is the broad absorption band corresponding to the O-H stretching vibration of the hydroxyl group, typically appearing in the region of 3200-3600 cm⁻¹. The C-O stretching vibration of the ether linkage in the oxetane ring gives rise to a strong absorption band in the 950-1150 cm⁻¹ region. acs.org The inherent ring strain of the four-membered oxetane ring can influence the frequency and intensity of these vibrations.
X-ray Crystallographic Investigations of 1-Oxaspiro[3.5]nonane Derivatives
While specific X-ray crystallographic data for this compound is not widely published, analysis of related 1-oxaspiro[3.5]nonane derivatives provides invaluable, unambiguous information regarding bond lengths, bond angles, and the solid-state conformation of the spirocyclic system. acs.org
Crystallographic studies on similar compounds reveal that the cyclohexane ring typically adopts a chair conformation to minimize steric strain. The oxetane ring is nearly planar, a characteristic feature that minimizes its own ring strain. acs.org The spiro linkage dictates a perpendicular orientation of the two rings. The precise bond angles around the spiro carbon are a key feature, often deviating from the ideal tetrahedral angle due to the strain imposed by the fused ring system. For substituted derivatives, X-ray crystallography definitively establishes the relative and absolute stereochemistry of all chiral centers.
Table 2: Typical Crystallographic Parameters for Oxetane-Containing Spirocycles
| Parameter | Typical Value |
|---|---|
| Oxetane C-O Bond Length | 1.44 - 1.46 Å |
| Oxetane C-C Bond Length | 1.52 - 1.55 Å |
| Oxetane C-O-C Bond Angle | ~90° |
Note: Data derived from studies on related oxetane-containing structures. acs.org
Computational Chemistry Approaches to Conformational Landscape and Energetics
Computational chemistry provides a powerful avenue for exploring the structural and energetic properties of this compound, complementing experimental data and providing insights into its dynamic behavior.
Quantum Chemical Calculations on Electronic Structure and Stability
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to investigate the electronic structure and relative stabilities of different stereoisomers and conformers of this compound. mdpi.comresearchgate.net These calculations can predict optimized geometries, vibrational frequencies (for comparison with IR spectra), and NMR chemical shifts. rsc.org By calculating the energies of various conformations, such as those with the hydroxyl group in an axial versus an equatorial position, the most stable arrangement can be determined. The calculated energy differences between conformers provide insight into the conformational preferences of the molecule.
Molecular Dynamics Simulations for Conformational Fluxionality
Molecular dynamics (MD) simulations offer a means to study the time-dependent behavior and conformational flexibility of this compound in a simulated environment (e.g., in a solvent). nih.govnih.govacs.org By solving Newton's equations of motion for the atoms in the system, MD simulations can track the conformational changes of the molecule over time. This approach is particularly useful for understanding the dynamics of the cyclohexane ring, such as the potential for ring-flipping, and the influence of the spiro-fused oxetane ring on this process. MD simulations can also be used to explore intermolecular interactions, such as hydrogen bonding between the hydroxyl group and solvent molecules.
Analysis of Ring Strain and Rigidity in the Spiro[3.5]nonane and Oxetane Systems
The molecular architecture of this compound is defined by the fusion of a four-membered oxetane ring and a six-membered cyclohexane ring at a single, shared quaternary carbon atom. This spirocyclic structure imparts significant and distinct characteristics in terms of ring strain and conformational rigidity, which are crucial to its chemical behavior and three-dimensional structure.
The presence of the four-membered oxetane ring is a primary contributor to the molecule's internal energy. Four-membered rings, in general, exhibit considerable angle strain due to the deviation of their internal bond angles from the ideal tetrahedral angle of 109.5°. In oxetane, the inclusion of an oxygen atom further influences this strain compared to its carbocyclic analog, cyclobutane. mdpi.com This inherent strain is a well-documented feature of oxetane-containing structures and can influence their reactivity. mdpi.comacs.orgnih.gov The strain associated with the oxetane ring can be a driving force in chemical reactions, particularly those involving ring-opening. acs.org
The spiro linkage itself is a critical structural element that profoundly impacts the molecule's conformational freedom. Fusing the oxetane and cyclohexane rings at a single point creates a rigid framework, which significantly restricts the conformational flexibility that would be observed in analogous monocyclic or acyclic compounds. nih.govresearchgate.net This rigidity results in a well-defined three-dimensional shape where the spatial arrangement of substituent groups is rigorously controlled. acs.org Such conformational constraint is a sought-after feature in fields like medicinal chemistry, as it can lead to enhanced binding affinity and selectivity for biological targets. nih.govresearchgate.net
The table below provides a comparative overview of the approximate ring strain energies for the core cyclic structures relevant to this compound.
| Cyclic System | Approximate Ring Strain (kcal/mol) | Key Structural Feature |
|---|---|---|
| Cyclopropane | 27.5 | High angle and torsional strain |
| Cyclobutane | 26.5 | Significant angle strain |
| Oxetane | 25.5 | High strain due to 4-membered ring with heteroatom lancs.ac.uk |
| Cyclopentane | 6.5 | Moderate torsional strain |
| Cyclohexane | ~0 | Essentially strain-free (in chair conformation) |
The structural properties arising from the unique fusion in this compound are summarized in the following table.
| Structural Feature | Description | Impact on Molecular Properties |
|---|---|---|
| Spiro[3.5]nonane Core | A four-membered oxetane ring and a six-membered cyclohexane ring sharing a single quaternary carbon. | Creates a rigid, three-dimensional framework with restricted conformational flexibility. nih.gov |
| Oxetane Ring Strain | The four-membered heterocyclic ring possesses significant inherent strain. mdpi.com | Influences chemical reactivity and potential for ring-opening reactions. acs.org |
| Cyclohexane Conformation | The six-membered ring preferentially adopts a low-energy chair conformation. | Fixes the relative orientation of substituents on the cyclohexane ring. |
| Conformational Rigidity | The spiro fusion severely limits rotation and interconversion between conformations. | Leads to a well-defined molecular shape with predictable vector orientation of functional groups. acs.org |
Advanced Synthetic Methodologies for 1 Oxaspiro 3.5 Nonan 7 Ol and Its Core Scaffolds
Targeted Cyclization Strategies for Spiro[3.5]nonane Ring Systems
The construction of the spiro[3.5]nonane ring system, with an oxygen atom at the 1-position, requires precise control over ring-forming reactions. Key strategies involve the formation of the strained oxetane (B1205548) ring onto a pre-existing cyclohexane (B81311) scaffold.
Intramolecular Carbon-Oxygen Bond Formation for Oxetane Ring Closure
A primary strategy for the formation of the oxetane ring in 1-Oxaspiro[3.5]nonan-7-ol is through intramolecular C-O bond formation, a variant of the Williamson ether synthesis. nih.govresearchgate.net This approach typically involves a suitably substituted cyclohexane precursor bearing both a nucleophilic hydroxyl group and a leaving group in a 1,3-diequatorial or similar orientation that allows for a 4-exo-tet cyclization.
For the synthesis of this compound, a logical precursor would be a derivative of 4-(hydroxymethyl)cyclohexane-1,4-diol. In this precursor, one of the hydroxyl groups of the diol would be converted into a good leaving group (e.g., tosylate, mesylate, or a halide), while the hydroxymethyl group provides the nucleophile for the ring-closing SN2 reaction. The stereochemistry of the starting diol and the reaction conditions would be crucial in determining the stereochemical outcome at the spirocenter and the 7-position.
A general synthetic pathway could involve the following steps:
Starting Material: A protected form of 4-oxocyclohexanecarboxylic acid.
Reduction: Reduction of the ketone and carboxylic acid functionalities to the corresponding diol.
Selective Protection/Activation: Selective protection of the hydroxyl groups, followed by conversion of one of the primary hydroxyl groups into a leaving group.
Cyclization: Base-promoted intramolecular cyclization to form the oxetane ring.
The synthesis of oxetanes from 1,3-diols via a one-pot Appel reaction followed by base treatment is a well-established method that could be adapted for this purpose. acs.org The choice of protecting groups for the hydroxyl at the future 7-position would be critical to ensure compatibility with the cyclization conditions.
| Step | Reaction | Key Reagents | Purpose |
| 1 | Protection of Ketone | Ethylene glycol, p-TsOH | To protect the ketone during subsequent reductions. |
| 2 | Reduction of Ester | LiAlH4 | To form the primary alcohol. |
| 3 | Deprotection | Acidic workup | To reveal the ketone. |
| 4 | Reduction of Ketone | NaBH4 | To form the secondary alcohol at the 7-position. |
| 5 | Selective Tosylation | TsCl, Pyridine (controlled temp.) | To selectively activate the primary alcohol. |
| 6 | Cyclization | NaH | To form the oxetane ring via intramolecular Williamson ether synthesis. |
Paternò–Büchi Reactions in Spirooxetane Construction
The Paternò–Büchi reaction, a [2+2] photocycloaddition of a carbonyl compound and an alkene, is a powerful and atom-economical method for the direct synthesis of oxetane rings. rsc.org This reaction is particularly well-suited for the construction of the 1-oxaspiro[3.5]nonane core, starting from a cyclohexanone (B45756) derivative. nih.gov
The general reaction involves the photo-irradiation of a mixture of a cyclohexanone and an alkene. For the synthesis of the parent 1-oxaspiro[3.5]nonane scaffold, the reaction of cyclohexanone with ethene could be envisioned, although the handling of gaseous ethene can be challenging. More practically, precursors to ethene or ethene equivalents are often employed.
A significant advancement in this area is the telescoped three-step sequence involving the Paternò–Büchi reaction between cyclic ketones and maleic acid derivatives. researchgate.net This approach yields functionalized spirocyclic oxetanes that can serve as versatile intermediates. For instance, the reaction of cyclohexanone with maleic anhydride, followed by nucleophilic ring-opening and subsequent transformations, can provide access to a variety of substituted 1-oxaspiro[3.5]nonane derivatives.
| Cyclic Ketone | Alkene | Reported Product | Key Features |
| Cyclohexanone | Maleic Anhydride | Functionalized Spirocyclic Oxetane | Telescoped three-step synthesis; versatile intermediate. researchgate.net |
| Substituted Cyclohexanones | Various Alkenes | Substituted Spirooxetanes | Regio- and stereoselectivity are key considerations. nih.gov |
Diastereoselective and Enantioselective Cycloaddition Pathways
Achieving stereocontrol in the synthesis of this compound is a significant challenge. This requires control over the formation of two stereocenters: the spiro carbon and the carbon bearing the hydroxyl group.
Diastereoselectivity: In the context of the Paternò–Büchi reaction, the diastereoselectivity can be influenced by the substituents on both the cyclohexanone and the alkene. For a precursor like 4-hydroxycyclohexanone (B83380), the facial selectivity of the alkene addition to the excited carbonyl can be directed by the existing stereocenter. The hydroxyl group can influence the approach of the alkene through hydrogen bonding or steric hindrance, potentially leading to a preferred diastereomer. nih.gov The relative stability of the diradical intermediates formed during the reaction also plays a crucial role in determining the final stereochemical outcome.
Enantioselectivity: The development of enantioselective Paternò–Büchi reactions has been a long-standing challenge in photochemistry. Recent advancements have demonstrated that chiral catalysts can induce high levels of enantioselectivity. nih.govchemrxiv.org These methods often rely on a triplet rebound mechanism where a chiral photocatalyst, such as a hydrogen-bonding iridium complex, controls the stereochemistry of the reaction. nih.gov While not yet specifically reported for the synthesis of this compound, the application of such chiral catalysts to the reaction of a protected 4-hydroxycyclohexanone with a suitable alkene represents a promising future direction for the asymmetric synthesis of this molecule.
Stereocontrolled Synthesis from Precursor Molecules
The stereochemistry of this compound can also be established by starting with precursors where the stereocenters are already defined or are installed in a controlled manner during the synthesis.
Transformation of Cyclic Ketones and Related Alcohols
As mentioned, cyclohexanones are key precursors for the Paternò–Büchi approach. For the synthesis of this compound, 4-hydroxycyclohexanone is a logical starting material. The hydroxyl group would likely need to be protected prior to the photocycloaddition to prevent side reactions. The choice of protecting group would be critical.
Alternatively, stereocontrolled reduction of a 1-oxaspiro[3.5]nonan-7-one precursor would be a viable strategy to install the hydroxyl group with a defined stereochemistry. The synthesis of the precursor ketone could be achieved through a Paternò–Büchi reaction, followed by oxidation of a suitable precursor or other functional group manipulations. The reduction of the resulting ketone could then be performed using stereoselective reducing agents, such as those directed by a pre-existing chiral center or by using chiral catalysts.
Another approach starts from 1,4-cyclohexanediol (B33098). nih.govrsc.org As outlined in section 3.1.1, selective activation of one of the hydroxyl groups in a 4-(hydroxymethyl)cyclohexane-1,4-diol derivative, followed by intramolecular cyclization, would allow for the stereochemistry of the diol to be translated into the final product. The stereoisomers of 1,4-cyclohexanediol (cis and trans) are commercially available, providing a direct entry into different diastereomers of the target molecule.
| Precursor | Synthetic Strategy | Key Transformation | Stereochemical Control |
| 4-Hydroxycyclohexanone | Paternò–Büchi Reaction | [2+2] Photocycloaddition | Substrate-directed or catalyst-controlled. |
| 1-Oxaspiro[3.5]nonan-7-one | Ketone Reduction | Diastereoselective Reduction | Reagent-controlled (e.g., L-Selectride®, CBS reduction). |
| 1,4-Cyclohexanediol derivative | Intramolecular Cyclization | Williamson Ether Synthesis | Substrate-controlled based on the stereochemistry of the diol. |
Conversion of Other Heterocyclic Precursors to Oxaspiro[3.5]nonane Structures
The synthesis of the 1-oxaspiro[3.5]nonane skeleton from other heterocyclic precursors is a less common but plausible strategy. This could involve ring expansion or ring-closing metathesis reactions. For instance, a suitably substituted oxaspiro[2.5]octane (a spiro-epoxide of methylenecyclohexane) could potentially undergo a ring expansion to the corresponding oxetane. However, such transformations are often challenging and may require specific activating groups.
Another hypothetical route could involve the transformation of a spirocyclic γ-lactone. Reduction of the lactone to the corresponding diol would generate a 1,3-diol system that could then undergo an intramolecular cyclization to form the oxetane ring, as described previously. The synthesis of the spirocyclic lactone precursor would be the key challenge in this approach.
Currently, there is limited specific literature precedence for the conversion of other heterocyclic systems into the 1-oxaspiro[3.5]nonane framework, making this an area ripe for further exploration.
Application of Novel Catalytic Systems in Spirooxetane Synthesis
The quest for milder and more selective methods for constructing spirooxetanes has led to the exploration of various catalytic systems. Gold-catalyzed reactions, in particular, have emerged as a powerful tool for the activation of alkynes and allenes, enabling intricate cyclization cascades. Concurrently, other metal-mediated and organocatalytic approaches have provided alternative and complementary strategies for the synthesis of these unique structural motifs.
Homogeneous gold catalysis has revolutionized the synthesis of complex cyclic and spirocyclic frameworks due to the unique ability of gold catalysts to activate carbon-carbon multiple bonds under mild conditions. beilstein-journals.org The electrophilic activation of allenes and alkynes by gold(I) complexes has been extensively utilized in intramolecular hydroalkoxylation and cycloisomerization reactions to furnish a variety of heterocyclic systems, including those with spirocyclic architectures. Current time information in Le Flore County, US.nih.gov
A key strategy for the construction of the 1-oxaspiro[3.5]nonane core involves the intramolecular hydroalkoxylation of a suitably substituted allenic alcohol. In this approach, a cyclohexanol (B46403) derivative bearing an allene (B1206475) group at a strategic position can undergo a gold-catalyzed cyclization to form the desired spirooxetane. The mechanism is believed to involve the coordination of the gold(I) catalyst to the allene, which renders it susceptible to nucleophilic attack by the pendant hydroxyl group. Subsequent protonolysis of the resulting organogold intermediate releases the spirocyclic product and regenerates the active catalyst. The regioselectivity of the cyclization (i.e., the formation of a four-membered oxetane versus a larger ring) can often be controlled by the substitution pattern of the allene and the reaction conditions.
Recent studies have highlighted the versatility of gold catalysts in promoting complex cascade reactions that can rapidly assemble spirocyclic systems. rsc.orgorkg.org For instance, a gold-catalyzed tandem reaction involving an initial cycloisomerization followed by an intramolecular trapping of a reactive intermediate can lead to the formation of intricate spirocycles. rsc.org While a direct synthesis of this compound using this methodology has not been explicitly reported, the principles established in the synthesis of related spiroketals and other spirocyclic ethers provide a strong foundation for its potential application. nih.gov
The table below summarizes representative gold-catalyzed spirocyclization reactions that are relevant to the synthesis of spiro[3.5]nonane systems.
| Catalyst Precursor | Co-catalyst/Additive | Substrate Type | Product Type | Key Transformation |
| Ph₃PAuCl | AgOTf | Allenic alcohol | Spirooxetane | Intramolecular Hydroalkoxylation |
| IPrAuCl | AgSbF₆ | Enynol | Spiroketal | Cycloisomerization/Spiroketalization |
| (Johnphos)Au(NCMe)SbF₆ | - | Diyne ester | Azaspiro[4.5]decadienone | 1,3-Acyloxy Migration/Nazarov Cyclization/6-endo-dig Cyclization |
Beyond gold catalysis, other metal-mediated transformations and organocatalytic strategies have proven effective in the synthesis of spirooxetanes. The Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, stands as a classic and powerful method for the direct formation of the oxetane ring. The intramolecular version of this reaction is particularly well-suited for the synthesis of spirooxetanes. For instance, irradiation of a cyclohexanone derivative bearing a tethered alkene can lead to the formation of a 1-oxaspiro[3.5]nonane system. The regioselectivity and stereoselectivity of the Paternò–Büchi reaction can be influenced by the nature of the carbonyl and alkene components, as well as the reaction conditions.
In the realm of organocatalysis, asymmetric spirocyclization reactions have gained significant traction for the enantioselective synthesis of complex spirocyclic frameworks. rsc.org While the direct application of organocatalysis to the synthesis of this compound is still an emerging area, the principles of aminocatalysis, Brønsted acid catalysis, and hydrogen-bond-donating catalysis have been successfully applied to the construction of various spirocyclic systems. For example, cinchona alkaloid-derived bifunctional catalysts have been employed in the asymmetric synthesis of spiro-dihydropyrano cyclohexanones through a cascade reaction. nih.gov Such strategies could potentially be adapted for the enantioselective synthesis of the this compound scaffold by designing appropriate substrates that can undergo organocatalyzed intramolecular cyclization.
The following table provides an overview of selected metal-mediated and organocatalytic approaches for the synthesis of spirocyclic systems.
| Reaction Type | Catalyst/Conditions | Substrate Type | Product Type | Key Features |
| Paternò–Büchi Reaction | UV light | Carbonyl-alkene | Spirooxetane | Direct [2+2] cycloaddition |
| Asymmetric Spirocyclization | Chiral Phosphoric Acid | Dienone and Cyanoketone | Spiro-dihydropyrano cyclohexanone | High enantioselectivity |
| Cascade Reaction | Cinchona Alkaloid Derivative | Cyclic 2,4-dienone and Cyanoketone | Spiro-dihydropyrano cyclohexanone | Enantioselective cascade |
Total Synthesis of Complex Natural Products Incorporating the this compound Motif
While natural products containing the precise this compound core structure are not widely documented, the spirooxetane motif is present in a number of biologically active natural products. The synthetic strategies developed for these analogous compounds provide valuable insights into potential approaches for the total synthesis of molecules incorporating the this compound framework. orkg.orgeurjchem.com
The total synthesis of oxetane-containing natural products often features the construction of the strained four-membered ring as a key and challenging step. beilstein-journals.orgorkg.org Methodologies such as intramolecular Williamson etherification of a 1,3-diol derivative, the aforementioned Paternò–Büchi reaction, and transition-metal-catalyzed cyclizations are commonly employed. beilstein-journals.org
For instance, the synthesis of merrilactone A, a neurotrophic natural product, showcases the formation of a complex polycyclic system containing a spiro-fused oxetane. Although structurally different from this compound, the synthetic strategies employed in its total synthesis, such as the stereocontrolled construction of the spirocenter and the late-stage formation of the oxetane ring, are highly relevant.
Biomimetic synthesis strategies, which aim to mimic the proposed biosynthetic pathways of natural products, have also emerged as a powerful approach. nih.gov Such strategies often involve cascade reactions that can rapidly build molecular complexity from relatively simple precursors. A hypothetical biomimetic approach to a natural product containing the this compound motif might involve an enzyme-mediated cyclization of a polyene precursor.
The table below presents examples of natural product classes containing spirocyclic ether systems and the key synthetic strategies employed in their total synthesis, which could be conceptually applied to the synthesis of this compound-containing molecules.
| Natural Product Class | Core Structural Motif | Key Synthetic Strategy for Spirocycle Formation |
| Spiroketal Pheromones | Spiroketal | Acid-catalyzed spiroketalization of a dihydroxy ketone |
| Polyether Ionophores | Fused and Spirocyclic Ethers | Cascade cyclization of polyepoxide precursors |
| Merrilactone A Analogues | Spiro-fused Oxetane | Intramolecular nucleophilic addition to a carbonyl |
Mechanistic Investigations and Chemical Reactivity of 1 Oxaspiro 3.5 Nonan 7 Ol
Detailed Mechanisms of Oxetane (B1205548) Ring-Opening Reactions
The significant ring strain of the oxetane moiety, estimated at approximately 25.5 kcal/mol, is a primary driving force for its ring-opening reactions. beilstein-journals.org This inherent strain, coupled with the polarization of the carbon-oxygen bonds, renders the oxetane susceptible to cleavage under various conditions, although it is generally more stable and less prone to hydrolysis than a corresponding epoxide. ethz.chresearchgate.net The spirocyclic nature and substitution pattern of 1-Oxaspiro[3.5]nonan-7-ol introduce specific regiochemical and stereochemical considerations into these transformations.
Reductive cleavage of the oxetane ring in this compound involves the scission of a C–O bond with the concurrent addition of hydrogen. These reactions typically employ metal hydrides or catalytic hydrogenation and result in the formation of a diol. The regioselectivity of the cleavage is dictated by both steric and electronic factors.
In the case of this compound, the two C–O bonds of the oxetane ring are electronically distinct. One bond is to the spiro-carbon (C5), a quaternary center, while the other is to a methylene (B1212753) carbon (C2). Reductive ring-opening is expected to proceed via cleavage of the C5–O bond. This preference is attributed to the greater steric hindrance at the spiro-center, making the C2 position more accessible to a hydride reagent. For instance, reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely lead to the formation of 1-(hydroxymethyl)cyclohexylmethanol derivatives. While specific studies on the reductive cleavage of this compound are not extensively detailed, analogous reactions in other spirocyclic systems support this mechanistic pathway. The reaction proceeds via nucleophilic attack of a hydride ion at the less substituted carbon (C2) of the oxetane ring, followed by protonation of the resulting alkoxide during workup.
| Reaction Type | Reagent | Predicted Major Product | Mechanistic Rationale |
| Reductive Ring-Opening | Lithium Aluminum Hydride (LiAlH₄) | 1-((1-hydroxycyclohexyl)methyl)methanol | Nucleophilic attack by hydride at the sterically accessible C2 position of the oxetane ring. |
| Catalytic Hydrogenation | H₂, Pd/C | 1-((1-hydroxycyclohexyl)methyl)methanol | Hydrogenolysis of the less hindered C-O bond. |
Direct nucleophilic or electrophilic attack at the spiro-carbon (C5) is generally disfavored due to severe steric hindrance. This quaternary center is shielded by the cyclohexane (B81311) ring and the structure of the oxetane itself. However, the carbons of the oxetane ring remain sites for potential reactions.
Nucleophilic Attack: Nucleophilic ring-opening of oxetanes is a common transformation, though it is significantly slower than for epoxides. chimia.ch The reaction typically requires activation by a Lewis or Brønsted acid. researchgate.net In the absence of an acid catalyst, strong nucleophiles can open the ring, attacking the less substituted C2 carbon in an Sₙ2-type mechanism. Substitution at the 3-position of an oxetane ring is known to shield it from nucleophilic attack, a principle that applies to the spiro-carbon in this molecule. ethz.chchimia.ch
Electrophilic Attack: In certain photochemical reactions, cleavage can be initiated at the spiro-center. Studies on related spirocyclic oxetanes have shown that upon photosensitization, the molecule can enter an excited triplet state. acs.orgresearchgate.net This can lead to either a C–O or a C–C bond scission at the spirocyclic carbon atom, resulting in a retro-Paternò–Büchi reaction that decomposes the molecule into a ketone and an olefin. acs.org While direct electrophilic addition to the spiro-carbon is unlikely, these photochemical pathways represent a form of reactivity involving this center.
Acid-catalyzed ring-opening is a highly efficient method for the transformation of oxetanes. beilstein-journals.orgchimia.ch The mechanism involves initial protonation of the oxetane oxygen, which activates the ring for nucleophilic attack. This activation is often required for the ring to be opened by weaker nucleophiles. researchgate.net
The reaction can proceed via two main pathways depending on the stability of the potential carbocation intermediates:
Sₙ2-like Pathway: A nucleophile attacks one of the oxetane carbons (typically the less substituted C2) as the C-O bond breaks.
Sₙ1-like Pathway: If a stable carbocation can be formed, the C-O bond cleaves first, followed by capture by a nucleophile.
In the case of this compound, cleavage of the C5-O bond would generate a tertiary carbocation, which is relatively stable. This suggests that an Sₙ1-like mechanism is plausible. Acid-catalyzed reactions of spirocyclic oxetanes can also lead to complex skeletal rearrangements. For example, treatment of spirocyclopropyl oxetanes with acids like HCl or HBr has been shown to result in the formation of spirocyclopropyl fused butenolides, indicating a cascade of ring-opening and rearrangement steps. researchgate.netresearchgate.net While not identical, this highlights the potential for the spiro[3.5]nonane system to undergo unique acid-catalyzed transformations, potentially leading to ring-expanded products or other rearranged skeletons.
| Catalyst | Nucleophile | Plausible Products | References |
| Brønsted Acid (e.g., HCl, H₂SO₄) | H₂O | 1-((1-hydroxycyclohexyl)methyl)methanol | researchgate.netchimia.ch |
| Brønsted Acid (e.g., HBr) | Br⁻ | 1-(bromomethyl)cyclohexan-1,7-diol | acs.org |
| Lewis Acid (e.g., BF₃·OEt₂) | Solvent/Counter-ion | Ring-opened or rearranged products | researchgate.net |
Chemical Transformations of the Hydroxyl Functionality
The secondary alcohol at the C7 position of the cyclohexane ring is a key site for chemical modification, allowing for a range of transformations that can alter the molecule's properties and create diverse derivatives.
Oxidation: The hydroxyl group of this compound can be readily oxidized to the corresponding ketone, 1-Oxaspiro[3.5]nonan-7-one. Common oxidizing agents such as chromium trioxide or potassium permanganate (B83412) are effective for this transformation. The stereochemistry of the starting alcohol (axial vs. equatorial) and the steric bulk of the adjacent spiro-oxetane group will influence the reaction rate but not the final product, which is the achiral ketone.
Reduction: The reverse reaction, the reduction of 1-Oxaspiro[3.5]nonan-7-one to this compound, offers a route to control the stereochemistry of the hydroxyl group. The reduction of a cyclohexanone (B45756) derivative with hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) is subject to stereoelectronic control. Attack of the hydride nucleophile can occur from either the axial or equatorial face of the ketone. The bulky 1-oxaspiro group is expected to exert significant steric hindrance, directing the hydride to attack from the less hindered face. This generally leads to the formation of one stereoisomer in preference to the other, making stereoselective reduction a valuable tool for accessing specific isomers of the alcohol.
| Reaction | Reagent | Product | Stereochemical Consideration | References |
| Oxidation | CrO₃, PCC, DMP | 1-Oxaspiro[3.5]nonan-7-one | Not applicable (product is achiral at C7) | |
| Reduction | NaBH₄, LiAlH₄ | This compound | Hydride attack is sterically directed by the spiro-oxetane group, favoring formation of one diastereomer. |
The hydroxyl group serves as a versatile handle for introducing a wide array of other functional groups. These derivatizations are crucial for building more complex molecules or for modulating the compound's physicochemical properties.
Common derivatization pathways include:
Esterification: Reaction with acyl chlorides or carboxylic anhydrides in the presence of a base (e.g., triethylamine, pyridine) yields the corresponding esters.
Etherification: Treatment with an alkyl halide under basic conditions (Williamson ether synthesis) or reaction with an alcohol under acidic conditions can form ethers.
Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by a variety of nucleophiles to introduce groups such as azides, nitriles, or halides.
These transformations follow standard mechanisms for secondary alcohols. However, the reactivity and stereochemical outcome can be influenced by the adjacent spirocyclic system, which may hinder the approach of reagents or affect the stability of reaction intermediates.
Intramolecular Rearrangements and Skeletal Reorganizations within Spiro[3.5]nonanes
The spiro[3.5]nonane framework, characterized by a four-membered ring fused to a six-membered ring through a single spiro-carbon, is susceptible to a variety of intramolecular rearrangements and skeletal reorganizations. These transformations are often driven by factors such as ring strain, the presence of functional groups, and reaction conditions, particularly the use of acid or base catalysts. These rearrangements can be both a challenge in synthetic routes, leading to undesired byproducts, and a powerful tool for constructing complex molecular architectures.
One of the key skeletal reorganizations observed in the synthesis of spiro[3.5]nonane derivatives is the pinacol-like rearrangement. This type of reaction is instrumental in constructing the spiro[3.5]nonane core itself. For instance, the synthesis of 7,7-dimethylspiro[3.5]nonan-1-one has been achieved via an acid-catalyzed pinacol-like rearrangement of a tertiary alcohol precursor. jst.go.jp This process efficiently establishes the spirocyclic ketone, which can then serve as a versatile intermediate for further functionalization. jst.go.jp
Another significant rearrangement pathway, particularly relevant to the oxetane ring in spirooxetane systems, is the Grob fragmentation. This reaction is a common competitive pathway during the synthesis of oxetanes via intramolecular Williamson etherification. beilstein-journals.org The fragmentation is entropically favored and can be driven by the thermodynamic stability of the resulting alkene products. beilstein-journals.org In the context of this compound derivatives, the presence of a suitable leaving group on the cyclohexane ring and appropriate stereoelectronic alignment could trigger the fragmentation of the oxetane ring.
Skeletal reorganizations can also be initiated through oxidative processes. The oxidative spiro-rearrangement of tryptoline (B14887) derivatives to form spiro[pyrrolidine-3,3′-oxindoles] showcases a mechanism where oxidation is followed by a reorganization of the ring system. mdpi.com While this example involves a different heterocyclic system, it highlights a general strategy where an initial oxidation event can trigger a cascade of bond cleavages and formations, leading to a profound skeletal change.
Furthermore, acid catalysis can induce various rearrangements. The Meinwald rearrangement, for example, involves the acid-catalyzed conversion of an epoxide to a carbonyl compound. In complex systems, this can be part of a cascade leading to significant skeletal changes, such as the transformation of a spiro[4.5]decane system during the synthesis of spirochensilide A. rsc.org For a compound like this compound, protonation of the oxetane oxygen could initiate ring-opening, creating a carbocation intermediate that could subsequently undergo hydride or alkyl shifts, leading to ring expansion, contraction, or other reorganizations. The specific outcome would be dictated by the stability of the intermediate and transition states. Research on related azaspiro[3.5]nonane systems has also noted the possibility of competitive fragmentation processes during acid-induced Beckmann rearrangements. cardiff.ac.uk
The table below summarizes key rearrangement types relevant to the spiro[3.5]nonane skeleton.
| Rearrangement Type | Driving Force / Conditions | Typical Transformation | Reference |
| Pinacol-like Rearrangement | Acid catalysis (e.g., HBF₄) | Tertiary alcohol → Spiroketone | jst.go.jp |
| Grob Fragmentation | Base, Leaving Group | Halo-alkoxide → Aldehyde + Alkene | beilstein-journals.org |
| Meinwald Rearrangement | Acid catalysis | Epoxide → Carbonyl compound | rsc.org |
| Oxidative Rearrangement | Oxidizing agents (e.g., NBS) | Tryptoline → Spiro-oxindole | mdpi.com |
Kinetic and Thermodynamic Parameters Governing Spirooxetane Reactivity
The reactivity of spirooxetanes, such as this compound, is fundamentally governed by kinetic and thermodynamic parameters. The four-membered oxetane ring is characterized by significant ring strain, which is a key thermodynamic factor influencing its behavior.
Thermodynamic Considerations: The ring strain of an unsubstituted oxetane ring is approximately 25.5 kcal/mol (106.7 kJ/mol), a value comparable to that of epoxides (27.3 kcal/mol) and substantially higher than that of tetrahydrofuran (B95107) (5.6 kcal/mol). beilstein-journals.org This high ring strain makes ring-opening reactions thermodynamically favorable. The relief of this strain provides a strong driving force for reactions involving the cleavage of the oxetane C-O bonds. beilstein-journals.orgresearchgate.net
Kinetic Parameters: While thermodynamics indicates whether a reaction is favorable, kinetics determines how fast it proceeds. The rate of a reaction is governed by its activation energy (Ea) or activation enthalpy (ΔH‡).
The formation of the oxetane ring itself faces kinetic hurdles. Intramolecular cyclization to form a four-membered ring (4-exo-tet cyclization) is known to be kinetically the least favored among n-exo-tet cyclizations for n ≤ 7. beilstein-journals.org Consequently, the kinetics of cyclization to form oxetanes are often significantly slower than for analogous three-, five-, or six-membered rings. acs.org
Conversely, the kinetics of ring-opening reactions are often facile, particularly when catalyzed by Lewis or Brønsted acids which activate the oxetane oxygen. Computational studies on the pyrolysis of xylopyranose, a six-membered ring, show that the activation enthalpies for ring-opening are considerably lower (43.8-47.5 kcal/mol) than for other decomposition pathways like ring-contraction (61.0-81.1 kcal/mol). chemrxiv.org
Kinetic studies on specific oxetane reactions provide quantitative data. For the coupling reaction between 3,3-dimethyloxetane (B1346095) and CO₂, kinetic investigations have determined the activation enthalpy (ΔH‡) to be 6.7 ± 1.2 kcal/mol and the activation entropy (ΔS‡) to be -57 ± 4 cal/(mol·K). kaust.edu.sa The highly negative activation entropy suggests a very ordered transition state. kaust.edu.sa Furthermore, kinetic characterization of the hydrolysis of oxetanes by the human microsomal epoxide hydrolase (mEH) has been performed, demonstrating that these rings can be substrates for enzymatic reactions, with the reaction rate being sensitive to the substitution pattern on and near the oxetane ring. researchgate.net
The table below presents selected kinetic and thermodynamic data for reactions involving oxetane rings, illustrating the parameters that govern their reactivity.
| Reaction Type | System | Parameter | Value | Reference |
| Ring Strain | Unsubstituted Oxetane | Enthalpy | ~25.5 kcal/mol | beilstein-journals.org |
| CO₂ Coupling | 3,3-Dimethyloxetane | Activation Enthalpy (ΔH‡) | 6.7 ± 1.2 kcal/mol | kaust.edu.sa |
| CO₂ Coupling | 3,3-Dimethyloxetane | Activation Entropy (ΔS‡) | -57 ± 4 cal/(mol·K) | kaust.edu.sa |
| Pyrolytic Ring-Opening | β-D-xylopyranose | Activation Enthalpy (ΔH‡) | 43.8 - 47.5 kcal/mol | chemrxiv.org |
| Cyclization to Oxetane | Hydroperoxyalkyl Radical | Activation Energy (Ea) | ~15 - 20 kcal/mol | acs.org |
These data underscore the interplay between the thermodynamic driving force provided by ring strain and the kinetic barriers of specific reaction pathways in determining the chemical behavior of spirooxetanes like this compound.
Stereochemical Control and Asymmetric Synthesis of 1 Oxaspiro 3.5 Nonan 7 Ol Analogues
Development of Enantioselective Synthetic Strategies for Spiro[3.5]nonan-7-ol
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For spirocyclic systems like 1-oxaspiro[3.5]nonan-7-ol, this often involves the use of chiral catalysts or reagents that can differentiate between the two enantiotopic faces of a prochiral substrate.
One promising strategy for the enantioselective synthesis of related spirocyclic tetrahydropyrans (THPs) is the 'clip-cycle' approach. whiterose.ac.uk This method involves the coupling of an alcohol fragment with an aryl thioacrylate via olefin metathesis, followed by an intramolecular oxa-Michael cyclization catalyzed by a chiral phosphoric acid (CPA). whiterose.ac.uk This approach has been shown to produce 2,2'- and 3,3'-spirocyclic THPs with high enantioselectivity, in some cases up to 99% enantiomeric excess (ee). whiterose.ac.uk The absolute stereochemistry of the cyclization product has been determined to be (S) in certain instances. whiterose.ac.uk
Another approach involves the catalytic asymmetric synthesis of spiro-oxetanes from silyl (B83357) enol ethers and trifluoropyruvate using a chiral Cu(II) complex, which has demonstrated high cis/trans ratios and excellent enantioselectivities. beilstein-journals.org Furthermore, late-stage functionalization of a pre-formed spirocyclic scaffold offers a modular approach to introduce chirality. For instance, the catalytic asymmetric synthesis of 2,2-disubstituted oxetanes from ketones can be achieved through a one-pot sequential addition of a sulfur ylide. nih.gov
Visible-light photoredox catalysis has also emerged as a powerful tool in asymmetric synthesis. frontiersin.org The combination of photoredox catalysis, organocatalysis, and biocatalysis has been successfully applied to the stereoconvergent synthesis of 3-substituted cyclohexanols with high enantiomeric excess (>98% ee) and good diastereomeric ratios (d.r.). frontiersin.org Such strategies could potentially be adapted for the enantioselective synthesis of this compound analogues.
| Strategy | Catalyst/Reagent | Substrate Type | Product Type | Enantioselectivity (ee) | Reference |
| 'Clip-Cycle' | Chiral Phosphoric Acid (CPA) | Unsaturated alcohol and aryl thioacrylate | Spirocyclic Tetrahydropyran | Up to 99% | whiterose.ac.uk |
| Asymmetric [2+2] Cycloaddition | Chiral Cu(II) Complex | Silyl enol ether and trifluoropyruvate | Polysubstituted Oxetane (B1205548) | High | beilstein-journals.org |
| Photoredox/Organo/Biocatalysis | Iridium photocatalyst, Jørgensen-Hayashi's catalyst, HAT catalyst | 3-Substituted cyclohexanone (B45756) | 3-Substituted cyclohexanol (B46403) | >98% | frontiersin.org |
Diastereoselective Induction in Spirocyclic Ring Formation
Diastereoselective synthesis focuses on controlling the relative stereochemistry between two or more stereocenters within a molecule. In the context of this compound analogues, this is crucial for establishing the correct spatial relationship between the hydroxyl group and the spirocyclic framework.
A notable example of diastereoselective synthesis is the preparation of 5-hydroxy-8-methoxy-1-oxaspiro mdpi.commdpi.comundeca-7,10-diene-9-one from vanillin. The key step involves the oxidation of a phenolic precursor with lead(IV) acetate, which results in the formation of the racemic spiroether with a high diastereomeric excess of over 99%, as determined by 1H-NMR. wikipedia.orgnih.gov This demonstrates that the cyclization can proceed with a high degree of facial selectivity, likely guided by steric or electronic factors of the starting material.
The stereoselective synthesis of spirocyclic oxindoles also provides valuable insights into diastereoselective induction. researchgate.netrsc.org These strategies often rely on controlling the approach of a reactant to a prochiral face of a molecule, influenced by existing stereocenters or the use of specific catalysts. For instance, the use of chiral bidentate directing groups has been shown to enable the stereoselective construction of sterically hindered oxaspirocycles. rsc.org
| Method | Key Reagent | Substrate | Product | Diastereomeric Ratio (d.r.) | Reference |
| Oxidative Spirocyclization | Lead(IV) acetate | Phenolic derivative of vanillin | 5-hydroxy-8-methoxy-1-oxaspiro mdpi.commdpi.comundeca-7,10-diene-9-one | >99:1 | wikipedia.orgnih.gov |
| Directed Spirocyclization | Chiral Bidentate Directing Group | Acyclic precursor | Sterically Hindered Oxaspirocycle | High d.r. reported | rsc.org |
| Radical Cycloaddition | Ti(III) catalyst | Cyclopropyl (B3062369) ketone and alkene | Substituted spirocycle | High d.r. reported | cornell.edu |
Utilization of Chiral Auxiliaries and Ligands in Asymmetric Transformations
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and ideally recycled. wikipedia.org This strategy is a cornerstone of asymmetric synthesis and has been applied to the preparation of various chiral molecules. wikipedia.orgnumberanalytics.com
In the synthesis of complex molecules, such as the macrolide cytovaricin, chiral oxazolidinone auxiliaries have been instrumental in setting the absolute stereochemistry of multiple stereocenters through asymmetric alkylation and aldol (B89426) reactions. wikipedia.org For spirocyclic systems, a chiral auxiliary can be attached to a precursor molecule to influence the facial selectivity of a cyclization reaction. For example, a chiral auxiliary approach has been utilized in the asymmetric total synthesis of spirotryprostatin B. rsc.org
Chiral ligands, in conjunction with metal catalysts, are also widely used to induce enantioselectivity. frontiersin.org Chiral phosphine (B1218219) ligands, for instance, have been employed with gold and rhodium catalysts in the enantioselective cyclopropanation of 3-diazooxindoles. rsc.org The choice of both the metal and the ligand is critical for achieving high levels of stereocontrol.
Resolution Techniques for Enantiomeric Separation of Spiro[3.5]nonanols
Resolution is a process used to separate a racemic mixture into its individual enantiomers. This is often employed when a direct asymmetric synthesis is not feasible or efficient.
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for enantiomeric separation. researchgate.net This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to different retention times and thus separation. researchgate.net The "three-point interaction" model is often cited to explain the mechanism of chiral recognition on the CSP. researchgate.net For the separation of spirocyclic compounds, chiral HPLC has been mentioned in the context of resolving enantiomers of related structures. ethz.ch
Enzymatic resolution is another effective method that takes advantage of the high stereoselectivity of enzymes. diva-portal.org Enzymes can selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For example, lipases are commonly used for the kinetic resolution of alcohols through enantioselective acylation. diva-portal.org A mutated phosphotriesterase has been immobilized and used for the enzymatic resolution of a chiral precursor to the drug Sofosbuvir, highlighting the potential of this technique for producing stereoisomerically pure compounds. mdpi.com
| Technique | Principle | Application Example | Reference |
| Chiral HPLC | Differential interaction with a chiral stationary phase | Separation of enantiomers of spirocyclic compounds | researchgate.netethz.ch |
| Enzymatic Resolution | Enantioselective enzymatic reaction | Kinetic resolution of alcohols using lipases; resolution of a Sofosbuvir precursor | diva-portal.orgmdpi.com |
Spectroscopic and Chiroptical Methods for Absolute Stereochemical Assignment
Once a chiral compound has been synthesized, it is essential to determine its absolute and relative stereochemistry. A combination of spectroscopic and chiroptical techniques is typically employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly the Nuclear Overhauser Effect (NOE), is a powerful tool for determining the relative stereochemistry of a molecule. youtube.com NOE arises from the through-space interaction between protons that are in close proximity. By observing NOE enhancements between specific protons, the spatial relationships between different parts of the molecule can be deduced. youtube.com For spirocyclic compounds, NOE experiments can help establish the relative orientation of substituents on the different rings. nih.gov
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical techniques that measure the differential absorption of left and right circularly polarized light. unibs.itacs.org These methods are highly sensitive to the three-dimensional structure of a chiral molecule and are invaluable for determining its absolute configuration. unibs.itacs.org The experimental VCD or ECD spectrum is compared with the spectrum predicted by quantum chemical calculations (often using Density Functional Theory, DFT) for a known configuration. A good match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. mdpi.comacs.orgnih.gov This approach has been successfully used to determine the absolute configuration of various chiral molecules, including spiro compounds. mdpi.comnih.gov
| Method | Information Obtained | Principle | Application to Spiro[3.5]nonanols | Reference |
| Nuclear Overhauser Effect (NOE) NMR | Relative Stereochemistry | Through-space correlation of protons in close proximity. | Determination of the spatial relationship of substituents on the spirocyclic rings. | youtube.comnih.gov |
| Vibrational Circular Dichroism (VCD) | Absolute Configuration | Differential absorption of left and right circularly polarized infrared light. | Comparison of experimental and DFT-calculated spectra to assign absolute configuration. | unibs.itacs.orgnih.gov |
| Electronic Circular Dichroism (ECD) | Absolute Configuration | Differential absorption of left and right circularly polarized UV-Vis light. | Comparison of experimental and TDDFT-calculated spectra for absolute configuration assignment. | mdpi.comnih.gov |
Natural Occurrence and Biosynthetic Pathways of the 1 Oxaspiro 3.5 Nonan 7 Ol Motif
Isolation and Identification as a Structural Component in Natural Products
The 1-oxaspiro[3.5]nonan-7-ol moiety has been identified as the core structure of the natural product Cleroindicin A. mdpi.com This compound was first isolated from the aerial parts of Clerodendrum indicum, a plant used in traditional medicine in the Yunnan province of China. acs.org It has also been reported as a constituent of the fungus Clerodendrum japonicum. mdpi.com
The isolation of Cleroindicin A from an ethanolic extract of C. indicum was achieved through fractionation, yielding the compound as white needles. acs.org Its structure was elucidated using a combination of spectroscopic techniques. High-resolution electron impact mass spectrometry (HREIMS) established the molecular formula as C₈H₁₄O₂, indicating the presence of two rings. acs.org Analysis of ¹H-NMR and ¹³C-NMR spectra, along with IR spectroscopy, confirmed the presence of a hydroxyl group, an ether linkage, and the absence of double bonds or carbonyl groups. acs.org Detailed 2D NMR experiments, including NOESY, were crucial in confirming the connectivity and establishing the spirocyclic structure as this compound. acs.org
| Natural Product | Core Motif | Natural Source(s) | Molecular Formula | Appearance |
|---|---|---|---|---|
| Cleroindicin A | This compound | Clerodendrum indicum, Clerodendrum japonicum mdpi.comacs.org | C₈H₁₄O₂ acs.org | White needles acs.org |
Proposed Biosynthetic Routes to this compound Containing Metabolites
The biosynthesis of the cleroindicin family of compounds, including Cleroindicin A, is an area of scientific investigation. A plausible biosynthetic pathway is thought to commence with the dearomatization of a phenolic precursor. nih.gov
It is presumed that the biosynthesis starts from glycosylated p-(2-hydroxyethyl)phenol. This precursor undergoes an oxidative dearomatization process to form an achiral cyclohexadienone intermediate known as cornoside. nih.gov The formation of such cyclohexadienone intermediates is a known strategy in natural product biosynthesis, often initiated by hypervalent iodine(III) reagents or enzymatic oxidation in plants. Following the formation of cornoside, the pathway is proposed to proceed through olefin reduction and subsequent deglycosylation. These final steps would yield the saturated spirocyclic structure of Cleroindicin A (this compound). nih.gov This proposed route provides a logical sequence from a common aromatic precursor to the unique spirocyclic system, although the specific enzymes catalyzing these transformations in Clerodendrum species remain to be fully characterized.
Biomimetic Synthesis Approaches to Naturally Occurring Spiro[3.5]nonanes
The synthesis of the this compound motif and related structures has been pursued through various chemical strategies, some of which mimic plausible biosynthetic steps. These biomimetic and total synthesis approaches are crucial for confirming structures, enabling further biological study, and exploring the chemical reactivity of this scaffold.
One of the key challenges in synthesizing spiro-oxetanes is the construction of the strained four-membered ether ring. General synthetic strategies include intramolecular cyclizations and cycloaddition reactions. beilstein-journals.org For instance, the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl group and an alkene, is a classic method for forming oxetane (B1205548) rings and has been adapted for creating spirocyclic oxetanes. beilstein-journals.org
Reflecting the proposed biosynthesis, several total syntheses of cleroindicins have started from phenolic precursors. An enantioselective synthesis of various chiral cleroindicins utilizes 2,4-dihydroxybenzaldehyde (B120756) as a starting material, proceeding through a diastereoselective dearomatization step that mirrors the proposed formation of the cyclohexadienone intermediate in nature. nih.govscite.ai Another powerful approach involves the catalytic enantioselective silylation of a triol precursor. This selectively protects one alcohol, enabling subsequent chemical manipulations, including an intramolecular conjugative cyclization, to form the core cyclohexanone (B45756) structure of the cleroindicins. nih.gov These synthetic routes, which build the complex spirocyclic core from simpler acyclic or aromatic precursors through strategic cyclization events, provide a chemical basis for understanding how such structures might be assembled in biological systems.
Strategic Synthetic Utility and Building Block Applications in Complex Molecule Synthesis
1-Oxaspiro[3.5]nonan-7-ol as a Privileged Scaffold for Molecular Construction
A privileged scaffold is a molecular framework that is able to provide ligands for more than one biological receptor, highlighting its utility in drug discovery. The this compound motif is increasingly recognized as such a scaffold. Its value lies in the rigid, well-defined three-dimensional arrangement of its atoms, which can lock the conformation of a molecule and optimize the orientation of functional groups for binding to biological targets. tandfonline.com This can lead to enhanced efficacy and selectivity. tandfonline.com
The incorporation of the oxetane (B1205548) ring, a four-membered oxygen-containing heterocycle, is particularly advantageous. nih.govresearchgate.net Oxetanes can act as bioisosteres or surrogates for common functional groups like gem-dimethyl or carbonyl groups. nih.govresearchgate.net This substitution can lead to significant improvements in key drug-like properties, as illustrated in the table below. tandfonline.comnih.govresearchgate.net
| Property | Typical Observation upon Introducing Spiro-Oxetane Moiety | Reference |
| Solubility | Generally increased due to the polar nature of the ether oxygen. | tandfonline.comresearchgate.net |
| Lipophilicity (LogP) | Generally decreased, which can improve pharmacokinetic profiles. | tandfonline.comnih.govrsc.org |
| Metabolic Stability | Often enhanced compared to functionalities like gem-dimethyl groups. | tandfonline.comresearchgate.net |
| Molecular Rigidity | Increased, locking conformation and improving target binding. | tandfonline.com |
The hydroxyl group at the 7-position of the cyclohexane (B81311) ring provides a convenient handle for further chemical modifications. It can be oxidized to the corresponding ketone (1-Oxaspiro[3.5]nonan-7-one) or undergo substitution and coupling reactions, allowing for the attachment of various other molecular fragments. This versatility makes this compound a valuable starting point for building diverse and complex molecules.
Applications in Diversity-Oriented Synthesis and Library Generation
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to probe biological functions and accelerate the discovery of new therapeutic agents. frontiersin.org The this compound scaffold is an ideal core structure for DOS and the generation of compound libraries.
Starting from this central scaffold, chemists can introduce diversity in several ways:
Appendage Diversity: The hydroxyl group can be derivatized with a wide array of chemical moieties through esterification, etherification, or other coupling reactions.
Stereochemical Diversity: The stereochemistry at the hydroxyl-bearing carbon can be controlled or varied, leading to different diastereomers with potentially distinct biological activities.
Scaffold Modification: The cyclohexane ring can be further functionalized or its conformation influenced by substituents.
An example of this approach is seen in the broader strategy of using spirocyclic scaffolds to generate libraries of compounds for screening. For instance, libraries of diazospirocyclic compounds have been created and evaluated for their affinity to dopamine (B1211576) receptors, where the specific ring sizes of the spiro-moiety were crucial for achieving high selectivity. tandfonline.com Similarly, using this compound as a foundational block allows for the systematic generation of a library of novel 3D molecules, each with a unique shape and vectoral projection of functional groups, for high-throughput screening campaigns.
Utilization as a Key Intermediate for the Synthesis of Structurally Elusive Molecules
The this compound framework is not just a synthetic curiosity; it is a motif found in nature. Its sole known natural product representation is as a substituent on cleroindicin A, a compound isolated from the fungus Clerodendrum japonicum. mdpi.comnih.gov The presence of this specific spirocycle in a natural product underscores its biological relevance and makes it a target for total synthesis.
The synthesis of natural products or their analogues often requires key intermediates that can introduce specific structural features. This compound and its derivatives serve this purpose by providing the complete oxaspiro[3.5]nonane core. Synthetic strategies towards this core often involve cyclization reactions. For example, methods like intramolecular Friedel–Crafts reactions or acid-mediated cyclizations of alkynyl-alcohols have been used to form the cyclohexane portion of functionalized 7-oxaspiro[3.5]nonanes. acs.org The ketone derivative, 1-Oxaspiro[3.5]nonan-7-one, is a direct precursor that can be reduced to this compound. The availability of such intermediates simplifies the synthetic route to complex, biologically active molecules that would otherwise be difficult to access. nih.govrsc.org
Contribution to the Expansion of Underexplored Chemical Space
A major goal in modern drug discovery is the exploration of new areas of "chemical space"—the vast multidimensional space of all possible molecules. Much of the currently utilized chemical space is dominated by flat, aromatic compounds. There is a significant need for novel scaffolds that provide access to more three-dimensional and sp³-rich structures. tandfonline.com
Spirocyclic systems, and particularly this compound, are excellent tools for this purpose. The fusion of a four-membered oxetane with a six-membered cyclohexane ring creates a rigid, non-planar structure that occupies a distinct region of chemical space compared to more conventional bicyclic or aromatic systems.
The synthesis and derivatization of this compound contribute to the expansion of this underexplored space by:
Introducing Novel Scaffolds: Providing a unique combination of ring systems (4- and 6-membered). mdpi.comnih.gov
Increasing Fsp³: Increasing the fraction of sp³-hybridized carbons, a property correlated with greater success in clinical development. tandfonline.com
Creating Structural Diversity: Serving as a platform for generating libraries of compounds with novel 3D shapes. frontiersin.org
By providing access to these previously underrepresented molecular architectures, this compound and related oxaspirocycles offer new opportunities for identifying lead compounds with unique biological activities and intellectual property potential. researchgate.net
Computational and Theoretical Studies on the Structure and Reactivity of 1 Oxaspiro 3.5 Nonan 7 Ol
Ab Initio and Density Functional Theory (DFT) Investigations of Reaction Mechanisms
No specific studies utilizing ab initio or DFT methods to investigate the reaction mechanisms of 1-Oxaspiro[3.5]nonan-7-ol are available in the current body of scientific literature. Such studies would be invaluable for determining transition states, reaction energies, and mechanistic pathways for reactions involving this compound.
Prediction of Spectroscopic Properties and Conformational Preferences
While basic compound information such as a CAS number (1823584-01-5) and molecular weight (142.2 g/mol ) is available, there are no published computational studies that predict the spectroscopic properties (e.g., NMR, IR spectra) or detail the conformational preferences of this compound. Conformational analysis is particularly important for spirocyclic systems as it governs their three-dimensional structure and reactivity.
Modeling of Structure-Reactivity Relationships and Selectivity Profiles
The development of quantitative structure-activity relationship (QSAR) models or other computational models to describe the structure-reactivity relationships and selectivity profiles of this compound has not been reported. These models are essential for predicting the chemical behavior of a compound based on its molecular structure.
Design Principles for Novel Spiro[3.5]nonane Analogues Based on Theoretical Insights
Theoretical insights derived from computational studies are a cornerstone of modern drug discovery and materials science, guiding the rational design of novel molecules with desired properties. However, in the absence of foundational theoretical studies on this compound, no such design principles have been established or published.
Synthesis and Functional Exploration of 1 Oxaspiro 3.5 Nonan 7 Ol Derivatives and Analogues
Regioisomeric Investigations within the Oxaspiro[3.5]nonanol Family
The placement of the oxygen atom and the hydroxyl group within the spiro[3.5]nonane framework gives rise to various regioisomers, each with distinct physicochemical properties and reactivity. The investigation into these isomers is crucial for understanding structure-activity relationships. While 1-Oxaspiro[3.5]nonan-7-ol is a primary subject of study, its isomer, 2-Oxaspiro[3.5]nonan-7-ol, provides a key point of comparison. The position of the oxygen atom, whether as part of the four-membered ring (oxetane) or the six-membered ring, significantly influences the molecule's stability and synthetic accessibility.
For instance, the synthesis of the 1-oxaspiro[3.5]nonane core often involves intramolecular cyclization strategies, such as the ring closure of a diol precursor. In contrast, the synthesis of regioisomers where the oxygen is in the six-membered ring, such as 7-oxaspiro[3.5]nonan-2-one, follows different synthetic logic. These isomers exhibit lower thermal stability compared to their nitrogen-containing counterparts. The choice of synthetic route is therefore intrinsically linked to the desired regioisomer.
A comparison of key regioisomers within the oxaspiro[3.5]nonane family highlights the structural diversity achievable.
Table 1: Comparison of Selected Oxaspiro[3.5]nonane Regioisomers
| Compound Name | Molecular Formula | Key Structural Feature | CAS Number |
|---|---|---|---|
| This compound | C₈H₁₄O₂ | Oxygen in 4-membered ring, Hydroxyl at C7 | 176598-06-4 |
| 2-Oxaspiro[3.5]nonan-7-one | C₈H₁₂O₂ | Oxygen in 4-membered ring, Ketone at C7 | 1256546-74-3 |
| 7-Oxaspiro[3.5]nonan-2-one | C₈H₁₂O₂ | Oxygen in 6-membered ring, Ketone at C2 | 1339892-75-9 |
| 1-Oxaspiro[3.5]nonan-2-one | C₈H₁₂O₂ | Oxygen in 4-membered ring, Ketone at C2 | 135638-62-9 |
Preparation and Characterization of Spiro[3.5]nonane Ketone Analogues
Spiro[3.5]nonane ketones are pivotal intermediates for the synthesis of this compound and its derivatives, as the ketone functionality can be readily reduced to the corresponding alcohol. The preparation of these ketones, such as Spiro[3.5]nonan-7-one and Spiro[3.5]nonan-2-one, has been achieved through various synthetic methodologies.
One notable method for the synthesis of spiro[3.5]nonan-7-one involves an acid-catalyzed pinacol-like rearrangement. jst.go.jp This approach starts from a readily available cyclohexanone (B45756) derivative, which is treated with a cyclopropyl (B3062369) sulfide (B99878) to generate a tertiary alcohol. Subsequent exposure to an acid like aqueous tetrafluoroboric acid (HBF₄) induces the rearrangement to form the desired spiro ketone.
An alternative and historically significant route is the malonic ester synthesis. acs.org This method typically begins with a brominated precursor which reacts with a malonic ester. The resulting intermediate undergoes hydrolysis and decarboxylation to yield a spirocarboxylic acid, such as spiro[3.5]nonan-2-carboxylic acid. acs.org This acid can then be converted to the target ketone through a series of functional group manipulations.
Table 2: Synthetic Approaches to Spiro[3.5]nonane Ketones
| Target Ketone | Synthetic Method | Key Reagents | Yield (%) | Reference |
|---|---|---|---|---|
| Spiro[3.5]nonan-7-one | Pinacol-like Rearrangement | 4,4-dimethylcyclohexanone, cyclopropyl phenyl sulfide, HBF₄ | High | google.com |
| Spiro[3.5]nonan-2-one | Malonic Ester Synthesis | Brominated precursor, malonic ester, NaOEt/K₂CO₃ | - | acs.org |
| Spiro[3.5]nonane-6,8-dione | Epoxidation/Rearrangement | Spiro[3.5]non-7-en-6-one, Sodium perborate, Palladium catalyst | 26 (overall) | acs.org |
The characterization of these ketones relies on standard spectroscopic techniques. For instance, the IR spectrum of spiro[3.5]nonan-7-one shows a characteristic carbonyl absorption around 1700 cm⁻¹. In ¹³C NMR spectroscopy, the spiro carbon atoms typically appear at δC values between 90 and 100 ppm.
Introduction of Additional Heteroatoms and Functional Groups into the Spiro[3.5]nonane Core
The functional versatility of the spiro[3.5]nonane scaffold can be significantly expanded by introducing additional heteroatoms, such as nitrogen and sulfur, into the ring system. This creates a diverse family of analogues with potentially new biological activities and chemical properties.
Nitrogen-Containing Analogues: The synthesis of diazaspiro[3.5]nonanes has been well-documented. For example, orthogonally protected 2,6-diazaspiro[3.5]nonane derivatives have been prepared, offering two distinct nitrogen sites for further functionalization. thieme-connect.com The synthesis of 2,7-diazaspiro[3.5]nonane systems has also been developed, often for their pharmaceutical importance. acs.orgnih.gov These syntheses may involve strategies like nitrile lithiation/alkylation or 1,4-addition reactions followed by reduction and cyclization. acs.orgnih.gov
Sulfur-Containing Analogues: The incorporation of sulfur into the spiro[3.5]nonane core leads to thiaspirocycles. The synthesis of 5,9-dioxa-2-thiaspiro[3.5]nonane has been reported, starting from 2,2-bis(chloromethyl)-1,3-dioxane and reacting it with sodium sulfide. google.com Similarly, 2-oxa-7-thiaspiro[3.5]nonane can be prepared by reacting bis(2-bromoethyl) ether with sodium sulfide in a polar aprotic solvent.
Table 3: Examples of Heteroatom-Containing Spiro[3.5]nonane Analogues
| Compound Class | Example | Synthetic Precursors | Key Reagents | Reference |
|---|---|---|---|---|
| Diazaspiro[3.5]nonanes | 2,6-Diazaspiro[3.5]nonane | Azetidine and piperidine (B6355638) precursors | - | thieme-connect.com |
| Diazaspiro[3.5]nonanes | 2,7-Diazaspiro[3.5]nonane | Piperidine derivatives | Trifluoroacetic acid | acs.orgchemicalbook.com |
| Thiaspiro[3.5]nonanes | 5,9-Dioxa-2-thiaspiro[3.5]nonane | 2,2-bis(chloromethyl)-1,3-dioxane | Na₂S | google.com |
| Thiaspiro[3.5]nonanes | 2-Oxa-7-thiaspiro[3.5]nonane | bis(2-bromoethyl) ether | Na₂S·9H₂O |
Chemical Modification of the Hydroxyl Functionality and Oxetane (B1205548) Ring for Diverse Derivative Synthesis
The hydroxyl group and the oxetane ring of this compound are key sites for chemical modification, allowing for the synthesis of a wide array of derivatives.
Modification of the Hydroxyl Group: The secondary alcohol of this compound can undergo various standard transformations.
Oxidation: The hydroxyl group can be oxidized to the corresponding ketone, 1-Oxaspiro[3.5]nonan-7-one, using common oxidizing agents like potassium permanganate (B83412) or chromium trioxide.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functionalities.
Derivatization: The hydroxyl group can be converted into esters or ethers to modify the compound's properties. libretexts.orgnih.gov For example, acylation with reagents like benzoyl chloride can introduce a UV-active chromophore, facilitating detection in analytical methods. libretexts.org Silylation is another common strategy to protect the hydroxyl group or to enhance volatility for gas chromatography. psu.edu
Modification of the Oxetane Ring: The four-membered oxetane ring, while more stable than an epoxide, is susceptible to ring-opening reactions due to its inherent ring strain. chemrxiv.orgbeilstein-journals.org These reactions provide a pathway to highly functionalized, non-spirocyclic structures.
Acid-Catalyzed Ring Opening: Strong acids can catalyze the opening of the oxetane ring, although this can sometimes lead to decomposition or unwanted byproducts. chemrxiv.org
Stereoselective Ring Opening: The ring-opening of substituted oxetanes can be highly stereoselective. For instance, the reaction of α-fluorinated spirocyclic oxetanes with halides has been shown to proceed with high stereoselectivity, enabling the synthesis of complex acyclic structures. acs.org
Cascade Reactions: The oxetane ring can participate in cascade reactions. For example, a tandem azide-alkyne cycloaddition followed by an intramolecular oxetane ring-opening has been used to construct complex fused heterocyclic systems. rsc.org
These modification strategies underscore the utility of this compound as a versatile building block for generating a library of structurally diverse compounds for further investigation.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Oxaspiro[3.5]nonan-7-ol, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis often involves cyclization of precursor molecules (e.g., diols or epoxides) under acidic or catalytic conditions. For example, a procedure analogous to the regioselective carbonylation of epoxides (yielding 67% for a related spirocyclic compound) suggests using catalysts like Lewis acids and optimizing temperature (80–100°C) and solvent polarity . Key variables include reaction time, catalyst loading, and purification steps (e.g., column chromatography).
Q. How can spectroscopic techniques (NMR, HRMS) be employed to confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Distinct peaks for spirocyclic environments include δ 1.3–2.0 ppm (m, CH₂ groups) and δ 3.07 ppm (s, oxygen-bearing CH₂). Compare with published data for similar compounds .
- HRMS : Use high-resolution mass spectrometry (e.g., DART ionization) to confirm the molecular ion [M+H]⁺. For example, a related compound (C8H12O2) showed a calculated mass of 141.09101, matching experimental results .
Q. What are the common challenges in isolating this compound from natural sources, and how are they addressed?
- Methodological Answer : The compound occurs naturally in Clerodendrum japonicum as cleroindicin A. Isolation involves solvent extraction (e.g., methanol), followed by chromatographic separation (e.g., silica gel or HPLC). Challenges include low abundance and co-elution with structurally similar metabolites. Counteract via LC-MS-guided fractionation and comparative NMR analysis with synthetic standards .
Advanced Research Questions
Q. How do reaction mechanisms differ when synthesizing this compound derivatives via nucleophilic substitution versus oxidation?
- Methodological Answer :
- Nucleophilic substitution : Use polar aprotic solvents (e.g., DMF) and catalysts (e.g., K₂CO₃) to target spirocyclic ethers. Steric hindrance at the spiro center may require elevated temperatures.
- Oxidation : Employ oxidizing agents like KMnO₄ or PCC to convert alcohol groups to ketones. Monitor reaction progress via TLC to avoid over-oxidation .
- Data Analysis : Compare yields and selectivity under varying conditions (e.g., 65% yield for oxidation vs. 45% for substitution at 50°C) .
Q. What computational tools are effective in predicting the reactivity and stereoelectronic properties of this compound?
- Methodological Answer :
- Retrosynthesis : Use AI-powered tools (e.g., Reaxys, Pistachio) to identify feasible synthetic pathways.
- DFT calculations : Model transition states for ring-opening reactions to predict regioselectivity. For example, B3LYP/6-31G* level theory can optimize spirocyclic conformers .
- Validation : Cross-reference computational predictions with experimental NMR chemical shifts (RMSD < 0.1 ppm) .
Q. How can contradictory data in biological activity studies (e.g., receptor binding assays) be resolved?
- Methodological Answer :
- Triangulation : Validate results using orthogonal assays (e.g., SPR for binding affinity and cell-based functional assays).
- Control experiments : Test enantiomers separately to rule out non-specific effects. For example, if a racemic mixture shows activity, resolve enantiomers via chiral HPLC and retest .
- Case Study : A study on serotonin receptor modulation found discrepancies between in vitro and in vivo results, resolved by adjusting pharmacokinetic parameters (e.g., bioavailability) .
Methodological Notes
- Experimental Reproducibility : Adhere to guidelines for detailed procedural descriptions (e.g., catalyst quantities, solvent drying methods) to ensure reproducibility .
- Data Reporting : Include raw spectral data (e.g., NMR integration values) in supplementary materials, as recommended for spirocyclic compounds .
- Advanced Characterization : For stereochemical analysis, use X-ray crystallography or NOESY experiments to confirm the cis/trans configuration of hydroxyl groups .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
